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A Senior Application Scientist's Perspective on Targeting the DNA Damage Response

This guide provides a comprehensive technical overview for researchers, scientists, and drug
development professionals on the inhibition of DNA-dependent protein kinase (DNA-PK), a
critical node in the DNA damage response (DDR). We will delve into the core biology of the
DNA-PK signaling pathway, explore the therapeutic rationale for its inhibition, and provide
detailed experimental frameworks for evaluating inhibitors. While the specific molecule 7-
Methyl-triazolo[4,3-A]pyridin-3-OL is not documented in current scientific literature as a DNA-
PK inhibitor, this guide will use the closely related and clinically investigated compound
AZD7648, which features an isomeric 7-methyl-triazolo[1,5-a]pyridine scaffold, as a prime
exemplar to discuss the principles, mechanisms, and methodologies relevant to this important
class of molecules.
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Section 1: The DNA-PK Signaling Pathway: A Prime
Therapeutic Target in Oncology

The integrity of the genome is under constant threat from both endogenous metabolic
byproducts and exogenous agents like ionizing radiation. To counter this, cells have evolved a
sophisticated network of pathways known as the DNA Damage Response (DDR). A central
player in this network is the DNA-dependent protein kinase (DNA-PK), a nuclear
serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase
(PIKK) family.[1]

DNA-PK is indispensable for the non-homologous end joining (NHEJ) pathway, the primary
mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] The
holoenzyme consists of a large catalytic subunit, DNA-PKcs (encoded by the PRKDC gene),
and a heterodimeric regulatory subunit, Ku, composed of Ku70 and Ku80 proteins.[2][4]

The activation and function of DNA-PK in the NHEJ pathway is a sequential and highly
regulated process:

» DSB Recognition: Following a DNA double-strand break, the Ku70/80 heterodimer rapidly
recognizes and binds to the broken DNA ends, forming a ring-like structure that stabilizes the
lesion.[2][5]

o Recruitment of DNA-PKcs: The DNA-bound Ku heterodimer then recruits the DNA-PKcs
catalytic subunit. This interaction is crucial, as DNA-PKcs is inactive on its own and requires
Ku for localization and activation.[1][6]

o Kinase Activation & Synapsis: The formation of the DNA-PKcs-Ku-DNA complex stimulates
the kinase activity of DNA-PKcs. This activation is thought to occur through conformational
changes induced upon binding.[4][6] The complex helps to bring the two broken DNA ends
together, a process known as synapsis.

e Autophosphorylation and Substrate Phosphorylation: Activated DNA-PKcs phosphorylates
itself (autophosphorylation) as well as a host of other downstream substrates, including Ku,
XRCC4, and XLF.[4] Autophosphorylation is a critical regulatory step that is believed to
induce a conformational change, allowing other DNA processing enzymes, such as Artemis,
to access and trim the DNA ends before ligation.[1][5]
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e Recruitment of Ligation Complex & Repair: Finally, the DNA ligase IV-XRCC4-XLF complex
is recruited to catalyze the final ligation step, rejoining the broken DNA strands and

completing the repair process.[2]

In many cancer cells, the DDR pathways are upregulated, allowing them to survive the
genomic instability inherent in tumorigenesis and to resist DNA-damaging treatments like
radiotherapy and certain chemotherapies. By inhibiting DNA-PK, we can abrogate the NHEJ
pathway, causing DSBs induced by cancer therapies to go unrepaired. This accumulation of
catastrophic DNA damage can trigger cell cycle arrest, apoptosis, or a form of cellular aging
known as accelerated senescence, thereby selectively killing cancer cells and sensitizing
tumors to treatment.[7][8]
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Caption: The Non-Homologous End Joining

(NHEJ) pathway for DNA repair.
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Section 2: The Triazolopyridine Scaffold in DNA-PK
Inhibition

The triazolopyridine chemical scaffold is recognized in medicinal chemistry as a "privileged
structure” due to its ability to bind to multiple, unrelated biological targets with high affinity.[9] Its

rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal
core for designing kinase inhibitors.

While searches for "7-Methyl-triazolo[4,3-A]pyridin-3-OL" did not yield specific data on its
activity as a DNA-PK inhibitor, extensive research has been published on the isomeric
compound AZD7648 (7-Methyl-2-[(7-methyl[2][4][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-
(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one).[11][12] This potent and highly selective
DNA-PK inhibitor, which has advanced into clinical trials, incorporates a 7-methyl-triazolo[1,5-
a]pyridine moiety.[11] The development of AZD7648 underscores the utility of the
triazolopyridine scaffold for targeting the ATP-binding pocket of DNA-PKcs.

The key challenge in developing DNA-PK inhibitors has been achieving selectivity against
other structurally related PIKK family members (like ATM, ATR, and mTOR) and PI3 lipid
kinases.[11] Off-target inhibition can lead to undesirable toxicities. The optimization of
AZD7648 successfully navigated this challenge, resulting in a molecule with excellent potency
for DNA-PK and a clean selectivity profile.[11][12]

Section 3: Quantitative Analysis of a
Triazolopyridine-Based DNA-PK Inhibitor

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to
achieve inhibition) and its selectivity (how specifically it binds to its intended target versus other
kinases). For AZD7648, these parameters have been thoroughly characterized using
biochemical and cellular assays.
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Parameter Value Significance Reference

Indicates extremely
DNA-PK ICso

) ) 0.6 nM high potency against [13]
(Biochemical)

the isolated enzyme.

Demonstrates high
selectivity (>1600-

PI3Ka ICso >1,000 nM [11][12]
fold) over the related

PI3K lipid kinase.

High selectivity
PI3Ky ICso >1,000 nM against another key [11]
PI3K isoform.

Demonstrates ~1000-
fold selectivity over

MTOR ICso 577 nM [14]
the related mTOR

kinase.

High selectivity
ATM ICso 451 nM against the related [14]
ATM kinase.

Table 1: Potency and Selectivity Profile of AZD7648, a Triazolopyridine-Containing DNA-PK
Inhibitor.

This high degree of selectivity is critical for clinical development, as it minimizes the potential
for off-target effects and associated toxicities, allowing for a wider therapeutic window.[15]

Section 4: Experimental Protocols for Assessing
DNA-PK Inhibition

Validating a potential DNA-PK inhibitor requires a multi-step approach, beginning with
biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to
measure the functional consequences within a biological system.
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Protocol 1: In Vitro DNA-PK Kinase Activity Assay
(Biochemical)

This assay directly measures the ability of a compound to inhibit the catalytic activity of the

DNA-PK holoenzyme. It quantifies the transfer of a phosphate group from ATP to a specific

substrate.

Causality Behind Experimental Choices:

Enzyme Source: Purified human DNA-PKcs and Ku70/80 are used to ensure the reaction is
specific to the target.

Activator: Linearized plasmid DNA or a short duplex DNA oligomer is required to mimic a
DSB and activate the kinase.[16][17]

Substrate: A synthetic peptide derived from a known DNA-PK substrate (like p53) is used for
its high specificity and ease of detection.[17]

Detection: The assay typically uses radiolabeled [y-32P]ATP. The amount of radioactivity
incorporated into the peptide substrate is proportional to kinase activity.[16][17] Alternatively,
luminescence-based methods like the ADP-Glo™ assay, which measures the production of
ADP, can be used as a non-radioactive alternative.[18]

Step-by-Step Methodology:

Reaction Setup: In a 96-well plate, prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM
KOAc, 10 mM MgClz, 1 mM DTT).

Compound Pre-incubation: Add varying concentrations of the test compound (e.g., 7-Methyl-
triazolo[4,3-A]pyridin-3-OL) or a known inhibitor control (e.g., AZD7648, NU7441) to the
wells. Add the purified DNA-PKcs/Ku holoenzyme and activating DNA. Incubate for 15
minutes at room temperature to allow the inhibitor to bind to the enzyme.

Initiate Reaction: Start the kinase reaction by adding a master mix containing the peptide
substrate and [y-32P]ATP. Incubate for 15-30 minutes at 30°C.
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» Stop Reaction: Terminate the reaction by adding 30% acetic acid or a strong chelating agent
like EDTA.

e Quantification: Spot the reaction mixture onto phosphocellulose paper (P81). The peptide
substrate will bind to the paper, while unincorporated ATP will not. Wash the paper
extensively to remove free [y-32P]ATP.

o Data Analysis: Measure the radioactivity on the paper using a scintillation counter. Plot the
remaining kinase activity against the inhibitor concentration and fit the data to a dose-
response curve to calculate the ICso value.
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Caption: Workflow for an in vitro DNA-PK kinase activity assay.
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Protocol 2: yH2AX Foci Formation Assay (Cell-Based)

This assay provides a functional readout of DNA-PK inhibition in cells. H2AX is a histone

variant that becomes rapidly phosphorylated at Serine 139 (termed yH2AX) at sites of DSBs.

Inhibition of DNA-PK prevents the repair of these breaks, leading to the persistence of yH2AX

foci, which can be visualized and quantified by immunofluorescence microscopy.

Causality Behind Experimental Choices:

Cell Line: A cancer cell line known to be proficient in NHEJ (e.g., H460, A549) is used.

DNA Damage Induction: lonizing radiation (IR) is the classic method to induce clean DSBs. A
dose of 2-4 Gy is typically sufficient.

Inhibitor Treatment: Cells are pre-treated with the inhibitor for 1-2 hours before irradiation to
ensure the drug is present and active when the DNA damage occurs.

Time Points: Foci are typically measured at an early time point (e.g., 30 minutes post-IR) to
confirm damage induction and a later time point (e.g., 24 hours post-IR) to assess repair.
Persistent foci at 24 hours in the inhibitor-treated group indicate failed repair.

Step-by-Step Methodology:

Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere
overnight.

Inhibitor Treatment: Treat the cells with the test compound at various concentrations or a
vehicle control (DMSO) for 1-2 hours.

Irradiation: Expose the plates to a defined dose of ionizing radiation (e.g., 2 Gy). Leave an
untreated, non-irradiated control.

Repair Incubation: Return the cells to the incubator for the desired time points (e.g., 30
minutes and 24 hours).

Fixation & Permeabilization: At each time point, wash the cells with PBS, fix them with 4%
paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.
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e Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
Incubate with a primary antibody against yH2AX (anti-phospho-Histone H2A.X Ser139).

e Secondary Antibody & Counterstain: After washing, incubate with a fluorescently-labeled
secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.

e Imaging & Quantification: Mount the coverslips onto microscope slides. Acquire images
using a high-content imager or fluorescence microscope. Use automated image analysis
software to count the number of distinct yH2AX foci per nucleus. An increase in the number
of foci at 24 hours in treated cells compared to control indicates inhibition of DSB repair.
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Caption: Workflow for a cell-based yH2AX immunofluorescence assay.
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Section 5: Therapeutic Implications and Future
Directions

The inhibition of DNA-PK is a promising therapeutic strategy, particularly in combination with
other cancer treatments.[19] The clinical development of inhibitors like AZD7648 is focused on
several key areas:

¢ Radiosensitization: Combining DNA-PK inhibitors with radiotherapy has shown strong
synergistic effects in preclinical models, enhancing tumor cell killing at lower radiation doses.
[71[15][20]

» Chemosensitization: These inhibitors can potentiate the effects of DNA-damaging
chemotherapies, such as doxorubicin.[11][20]

» Combination with PARP Inhibitors: There is a strong rationale for combining DNA-PK
inhibitors with PARP inhibitors. In tumors with deficiencies in homologous recombination
(e.g., BRCA mutations), inhibiting both major DSB repair pathways (NHEJ and HR) can lead
to profound synthetic lethality.

e Immunotherapy: Emerging evidence suggests that by increasing genomic instability and the
generation of neoantigens, DNA-PK inhibition may enhance T-cell responses against tumors,
making them more susceptible to immune checkpoint blockade.[21]

Multiple DNA-PK inhibitors are currently being evaluated in clinical trials, both as
monotherapies and in various combination regimens.[21][22][23][24] Future research will focus
on identifying patient populations most likely to benefit from this therapeutic approach through
the development of predictive biomarkers, understanding mechanisms of resistance, and
exploring novel combination strategies.[15]

Conclusion

Targeting the DNA-PK-mediated NHEJ pathway is a validated and clinically relevant strategy in
oncology. The triazolopyridine scaffold has proven to be a highly effective core structure for
developing potent and selective DNA-PK inhibitors, as exemplified by AZD7648. While the
specific compound 7-Methyl-triazolo[4,3-A]pyridin-3-OL remains uncharacterized in this
context, the principles and methodologies outlined in this guide provide a robust framework for
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the discovery, validation, and preclinical development of novel inhibitors targeting this critical
node in the DNA damage response. The continued exploration of this target holds significant
promise for improving outcomes for cancer patients.

References
» DNA-PK Signaling Pathway. Creative Diagnostics. [Link]

e IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES
OF ITS KINASE SPECIFICITY. National Institutes of Health (NIH). [Link]

¢ DNA-PKcs - Wikipedia. Wikipedia. [Link]

e The signaling pathways of ATM, ATR and DNA-PK following DNA damage. ResearchGate.
[Link]

» Role of DNA-PK in the cellular response to DNA double-strand breaks. National Institutes of
Health (NIH). [Link]

o DNA-PKcs: A Multi-Faceted Player in DNA Damage Response. Frontiers. [Link]

» Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku—-DNA
interaction. PubMed Central. [Link]

» A DNA-dependent stress response involving DNA-PK occurs in hypoxic cells and contributes
to cellular adaptation to hypoxia. Journal of Cell Science. [Link]

 DNA-PK is activated by SIRT2 deacetylation to promote DNA double-strand break repair by
non-homologous end joining. Oxford Academic. [Link]

« ldentification of a novel small molecule HIF-1alpha translation inhibitor. National Institutes of
Health (NIH). [Link]

« List of ongoing or completed clinical trials of DNA-PK inhibitors in advanced hematological
malignancies. ResearchGate. [Link]

« Clinical Trials Using DNA-dependent Protein Kinase Inhibitor. National Cancer Institute.
[Link]

© 2026 BenchChem. All rights reserved. 14 /19 Tech Support


https://www.creative-diagnostics.com/dna-pk-signaling-pathway.htm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842055/
https://en.wikipedia.org/wiki/DNA-PKcs
https://www.researchgate.net/figure/The-signaling-pathways-of-ATM-ATR-and-DNA-PK-following-DNA-damage-Once-activated_fig1_262706318
https://pubmed.ncbi.nlm.nih.gov/15289012/
https://www.frontiersin.org/articles/10.3389/fphys.2020.609829/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737190/
https://journals.biologists.com/jcs/article/124/11/1943/32187/A-DNA-dependent-stress-response-involving-DNA-PK
https://academic.oup.com/nar/article/51/14/7386/7210134
https://pubmed.ncbi.nlm.nih.gov/19789328/
https://www.researchgate.net/figure/List-of-ongoing-or-completed-clinical-trials-of-DNA-PK-inhibitors-in-advanced_tbl1_372338600
https://www.cancer.gov/about-cancer/treatment/clinical-trials/intervention/dna-dependent-protein-kinase-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295668?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into
Mechanisms and Clinical Applications. MDPI. [Link]

DNA-PK inhibition enhances neoantigen diversity and increases T cell responses to
immunoresistant tumors. Journal of Clinical Investigation. [Link]

A Novel Hypoxia-inducible Factor 1a Inhibitor KC7F2 Attenuates Oxygen-induced Retinal
Neovascularization. PubMed Central. [Link]

Development of cell-based high throughput luminescence assay for drug discovery in
inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions. PubMed Central. [Link]

Proteomics Provides Insights Into DNA-PK Inhibitor Mechanism in Patient Samples. National
Cancer Institute. [Link]

Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-
strand breaks. Oncotarget. [Link]

The Discovery of 7-Methyl-2-[(7-methyl[2][4][10]triazolo[1,5- a]pyridin-6-yl)amino]-9-
(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective
DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]

Inhibition of DNA-Dependent Protein Kinase Induces Accelerated Senescence in Irradiated
Human Cancer Cells. AACR Journals. [Link]

Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers. [Link]

Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer
Therapy. PubMed Central. [Link]

Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku—-DNA
interaction. Oxford Academic. [Link]

Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA
Interaction. bioRxiv. [Link]

© 2026 BenchChem. All rights reserved. 15/19 Tech Support


https://www.mdpi.com/2072-6694/16/17/3103
https://www.jci.org/articles/view/171501
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9206771/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945414/
https://proteomics.cancer.gov/news-and-events/proteomics-provides-insights-dna-pk-inhibitor-mechanism-patient-samples
https://www.oncotarget.com/article/15949/text/
https://www.creative-diagnostics.com/dna-pk-signaling-pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10827184/
https://www.researchgate.net/figure/The-signaling-pathways-of-ATM-ATR-and-DNA-PK-following-DNA-damage-Once-activated-these_fig1_10612327
https://pubmed.ncbi.nlm.nih.gov/31851518/
https://aacrjournals.org/mcr/article/9/12/1696/70275/Inhibition-of-DNA-Dependent-Protein-Kinase
https://www.frontiersin.org/articles/10.3389/fphar.2013.00006/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8390506/
https://academic.oup.com/nar/article/48/20/11401/5980753
https://www.biorxiv.org/content/10.1101/2020.08.23.263590v1.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295668?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Selective DNA-PK Inhibition Enhances Chemotherapy and lonizing Radiation Activity in Soft-
Tissue Sarcomas. AACR Journals. [Link]

Coincident In Vitro Analysis of DNA-PK-Dependent and -Independent Nonhomologous End
Joining. PubMed Central. [Link]

The Discovery of 7-Methyl-2-[(7-methyl[2][4][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-
(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective
DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. [Link]

Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual
Screening and Experimental Verification. PubMed. [Link]

Hit validation, in vitro assays, and kinase activity assays for DNA-PKcs hits. ResearchGate.
[Link]

New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and
medicinal chemistry. Journal of the Indian Chemical Society. [Link]

Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-
PK and ATR. MDPI. [Link]

Discovery and Characterization of ZL-2201, a Potent, Highly Selective, and Orally
Bioavailable Small-molecule DNA-PK Inhibitor. National Institutes of Health (NIH). [Link]

Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new
triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of
Chemistry. [Link]

Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed
Central. [Link]

New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS
Publications. [Link]

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one. CAS Common Chemistry. [Link]

© 2026 BenchChem. All rights reserved. 16/19 Tech Support


https://aacrjournals.org/clincancerres/article/30/3/624/736183/Selective-DNA-PK-Inhibition-Enhances
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2888562/
https://www.creative-diagnostics.com/dna-pk-signaling-pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10827184/
https://www.researchgate.net/figure/The-signaling-pathways-of-ATM-ATR-and-DNA-PK-following-DNA-damage-Once-activated-these_fig1_10612327
https://www.researchgate.net/publication/338072061_The_Discovery_of_7-Methyl-2-7-methyl124triazolo15-apyridin-6-ylamino-9-tetrahydro-2H-pyran-4-yl-79-dihydro-8H-purin-8-one_AZD7648_a_Potent_and_Selective_DNA-Dependent_Protein_Kinase_DNA-PK_Inhibitor
https://pubmed.ncbi.nlm.nih.gov/39048602/
https://www.researchgate.net/figure/Hit-validation-in-vitro-assays-and-kinase-activity-assays-for-DNA-PKcs-hits-a-Hit_fig2_359489564
https://www.sciencedirect.com/science/article/pii/S001945222030193X
https://www.mdpi.com/2072-6694/14/11/2708
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855325/
https://www.sciencedirect.com/science/article/pii/S187853522030230X
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022718/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00100
https://commonchemistry.cas.org/detail?cas_rn=6969-71-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295668?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

7-methyl-[2][4][10]triazolo[1,5-a]pyridin-5-o0l. PubChem. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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